1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-benzylurea
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Overview
Description
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-benzylurea is a complex organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a benzoyl group attached to a tetrahydroquinoline ring, which is further linked to a benzylurea moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-benzylurea typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine to form the tetrahydroquinoline ring. The benzoyl group is then introduced via Friedel-Crafts acylation. Finally, the benzylurea moiety is attached through a reaction with benzyl isocyanate under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-benzylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the benzoyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzylurea moiety, where nucleophiles like amines or thiols replace the benzyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Hydroxyl-substituted tetrahydroquinoline.
Substitution: Urea derivatives with various substituents.
Scientific Research Applications
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-benzylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-benzylurea involves its interaction with specific molecular targets. The benzoyl group can interact with enzymes or receptors, inhibiting their activity. The tetrahydroquinoline ring provides structural stability, while the benzylurea moiety can form hydrogen bonds with target molecules, enhancing binding affinity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chloroethan-1-one
- N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
- N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbutanamide
Comparison: 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-benzylurea is unique due to the presence of the benzylurea moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
1-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-3-benzylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2/c28-23(19-10-5-2-6-11-19)27-15-7-12-20-16-21(13-14-22(20)27)26-24(29)25-17-18-8-3-1-4-9-18/h1-6,8-11,13-14,16H,7,12,15,17H2,(H2,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBLHIMCKRUDFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)NCC3=CC=CC=C3)N(C1)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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